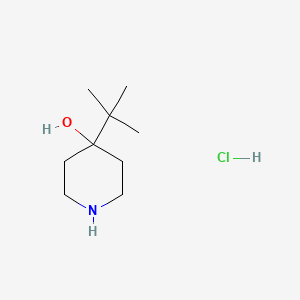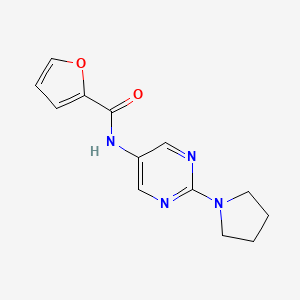
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a pyrimidine ring, and a furan ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Plant Growth Stimulation : Derivatives of the compound have shown a pronounced effect in stimulating plant growth, comparing favorably to known plant growth stimulants like heteroauxin. This highlights the compound's utility in agricultural research and potential applications in enhancing crop yields (Pivazyan et al., 2019).
Antiprotozoal Agents : Research on related pyrimidine derivatives has uncovered significant antiprotozoal activity, offering a promising avenue for developing treatments against protozoal infections. These compounds have demonstrated potent in vitro and in vivo efficacy, suggesting their potential in addressing diseases caused by protozoal pathogens (Ismail et al., 2004).
Chemical Transformations : Studies on furan and pyrimidine derivatives have led to the development of new synthetic methods and the discovery of novel compounds with potential for further biological evaluation. These transformations facilitate the exploration of chemical space around the core structure for diverse applications (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity : Some derivatives have shown significant antibacterial and antimycobacterial activity, highlighting their potential as leads for developing new antimicrobial agents. This is especially relevant in the context of rising antibiotic resistance, necessitating the discovery of novel antimicrobials (Chambhare et al., 2003).
Zukünftige Richtungen
The future directions for “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
Wirkmechanismus
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence several biochemical pathways, including those involved in pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may also influence the cell cycle .
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCRPKKMHVQKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

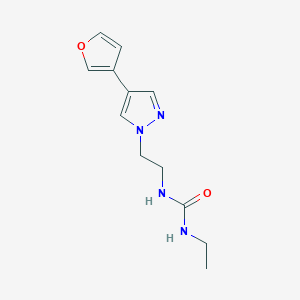
![Ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B2810323.png)
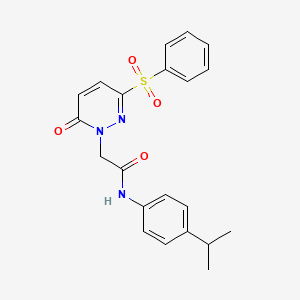
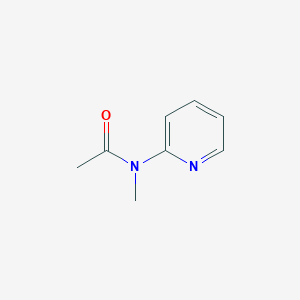
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)

![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)

![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)
![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)

